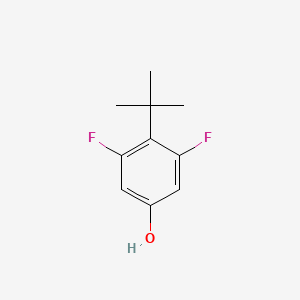

4-(tert-Butyl)-3,5-difluorophenol

Description

4-(tert-Butyl)-3,5-difluorophenol (CAS No. 910486-78-1) is a fluorinated phenolic compound with the molecular formula C₁₀H₁₂F₂O and a molecular weight of 186.20 g/mol . Its structure features a hydroxyl group at the para position, flanked by fluorine atoms at the 3 and 5 positions, and a bulky tert-butyl substituent at the 4 position. This configuration imparts unique steric, electronic, and solubility properties, making it valuable in organic synthesis, catalysis, and materials science .

Properties

IUPAC Name |

4-tert-butyl-3,5-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2O/c1-10(2,3)9-7(11)4-6(13)5-8(9)12/h4-5,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMBJHRKFWWSSOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butyl)-3,5-difluorophenol typically involves the introduction of the tert-butyl group and fluorine atoms onto a phenol ring. One common method is the Friedel-Crafts alkylation of phenol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide under controlled conditions to ensure selective substitution at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems allows for precise control over reaction conditions, leading to a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyl)-3,5-difluorophenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding hydroquinones.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include quinones, hydroquinones, and various substituted phenols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(tert-Butyl)-3,5-difluorophenol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Industry: Used in the production of polymers and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)-3,5-difluorophenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The tert-butyl and fluorine substituents can modulate the compound’s reactivity and stability, affecting its overall biological and chemical behavior .

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomers of Difluorophenol

Difluorophenol isomers differ in fluorine substitution patterns, which significantly influence their reactivity and applications:

Key Differences :

- Steric Effects: The tert-butyl group in 4-(tert-Butyl)-3,5-difluorophenol introduces steric hindrance, reducing reactivity in electrophilic substitutions compared to unsubstituted difluorophenols .

- Solubility: The tert-butyl group enhances hydrophobicity, making the compound more soluble in organic solvents than its non-alkylated analogues .

Functionalized Difluorophenol Derivatives

a. Benzyl-Protected Difluorophenols

- Example: 4-(Benzyloxy)-3,5-difluorophenol (CAS 99045-19-9) Used as an intermediate in protecting-group strategies for phenolic hydroxyls . Unlike this compound, benzyl groups are removed under hydrogenolysis, limiting their utility in stable catalyst design .

b. Polymer-Modified Difluorophenols

- Example: P-20b Polymer (containing 3,5-difluorophenol units) Exhibits a BET surface area of 285 m²/g and catalyzes visible light-promoted aza-Henry reactions with 99% yield . The tert-butyl variant could offer enhanced stability in non-polar reaction environments due to increased hydrophobicity .

Thermal and Chemical Stability

- This compound: The tert-butyl group improves thermal stability compared to 3,5-difluorophenol, as alkyl groups generally resist oxidative degradation .

- 3,5-Difluorophenol: Decomposes at lower temperatures (studies in lignin model systems show liberation of this compound under oxidative conditions ).

Biological Activity

4-(tert-Butyl)-3,5-difluorophenol is an organic compound notable for its unique chemical structure, which includes a tert-butyl group and two fluorine atoms on a phenolic ring. This compound has gained attention in various fields, particularly in medicinal chemistry and environmental science, due to its potential biological activities and applications.

The presence of fluorine atoms in this compound enhances its lipophilicity and stability, making it a valuable candidate for research. The compound's molecular formula is , and it has a molecular weight of 196.19 g/mol. This structure allows for diverse interactions with biological systems, which are crucial for its activity.

Target Interactions

Research indicates that similar compounds can interact with various enzymes and proteins, suggesting that this compound may exhibit similar properties. For instance, related compounds have been shown to affect ribonuclease pancreatic and methionine aminopeptidase 2 activity. The specific interactions of this compound with biological targets remain an area of ongoing investigation.

Biochemical Pathways

The compound may influence biochemical pathways associated with oxidative stress and apoptosis. Similar phenolic compounds have been reported to induce oxidative stress, leading to cell death via apoptosis through specific signaling pathways.

Biological Activity

Antioxidant Properties

Preliminary studies suggest that this compound exhibits antioxidant properties. Antioxidants play a crucial role in mitigating oxidative damage in cells, which is linked to various diseases including cancer and neurodegenerative disorders.

Enzyme Inhibition

The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways. For example, studies on structurally similar compounds indicate potential inhibition of tyrosinase, which is significant in melanin production and skin pigmentation disorders .

Case Studies

-

Fluorinated Phenolic Compounds

A study exploring the effects of fluorinated phenolic compounds on tyrosinase activity demonstrated that certain derivatives could significantly inhibit enzyme function, suggesting that this compound might possess similar inhibitory effects . -

Environmental Impact Studies

Research on the environmental persistence of fluorinated compounds has shown that their stability can lead to bioaccumulation in ecosystems. The degradation products of this compound are also under investigation to assess potential ecological risks .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-tert-Butylphenol | Lacks fluorine atoms | Antioxidant activity |

| 4-tert-Butylcatechol | Contains an additional hydroxyl group | Enzyme inhibition |

| Butylated Hydroxytoluene | Different substitution pattern | Antioxidant properties |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.